(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride
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Overview
Description
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a piperidine ring, which is further stabilized by a hydrochloride salt. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a suitable piperidine derivative, followed by the introduction of the methyl group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals, where fluorination can enhance the properties of the final products.
Mechanism of Action
The mechanism by which (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3S)-4,4-difluoro-3-methyl-piperidine;hydrochloride: The enantiomer of the compound, differing in the spatial arrangement of atoms.
4,4-difluoro-piperidine: Lacks the methyl group, leading to different chemical and biological properties.
3-methyl-piperidine: Lacks the fluorine atoms, resulting in reduced stability and reactivity.
Uniqueness
(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and methyl groups. These features contribute to its enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(3R)-4,4-difluoro-3-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDVJYCYTKIOJM-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCC1(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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